![molecular formula C33H43N5O7 B12408660 (2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid](/img/structure/B12408660.png)
(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid is a complex organic molecule with a unique structure It is characterized by multiple chiral centers and a bicyclic framework, making it an interesting subject for chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. The general synthetic route includes:
Formation of the bicyclic framework: This step involves the cyclization of a linear precursor, often through a series of condensation and cyclization reactions.
Introduction of chiral centers: Chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Functional group modifications: Various functional groups are introduced or modified through reactions such as amidation, esterification, and oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: Its potential biological activity could lead to the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism by which this compound exerts its effects depends on its specific interactions with molecular targets. These interactions could involve:
Binding to enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interacting with receptors: It could modulate the activity of receptors on cell surfaces, affecting cellular signaling pathways.
Altering gene expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
Similar Compounds
Similar compounds include those with comparable bicyclic frameworks or multiple chiral centers, such as:
(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid analogs: These compounds have slight modifications in their structure but retain the core bicyclic framework.
Other bicyclic peptides: Compounds with similar bicyclic structures but different amino acid sequences or functional groups.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of chiral centers and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C33H43N5O7 |
|---|---|
分子量 |
621.7 g/mol |
IUPAC名 |
(2S)-2-[[(4E,7S,10S,13S)-13-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-9,12-dioxo-2-oxa-8,11-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-7-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C33H43N5O7/c1-20(2)17-25(34)29(39)37-27-19-23-12-14-24(15-13-23)45-16-8-7-11-26(30(40)35-21(3)33(43)44)36-31(41)28(38-32(27)42)18-22-9-5-4-6-10-22/h4-10,12-15,20-21,25-28H,11,16-19,34H2,1-3H3,(H,35,40)(H,36,41)(H,37,39)(H,38,42)(H,43,44)/b8-7+/t21-,25-,26-,27-,28-/m0/s1 |
InChIキー |
TYHQSXWPNRIHHQ-VLNZCUNHSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1C/C=C/COC2=CC=C(C[C@@H](C(=O)N[C@H](C(=O)N1)CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)N)C=C2 |
正規SMILES |
CC(C)CC(C(=O)NC1CC2=CC=C(C=C2)OCC=CCC(NC(=O)C(NC1=O)CC3=CC=CC=C3)C(=O)NC(C)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


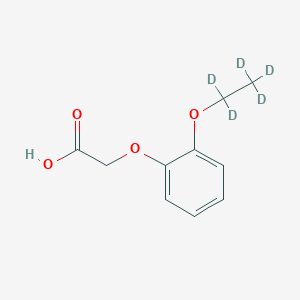


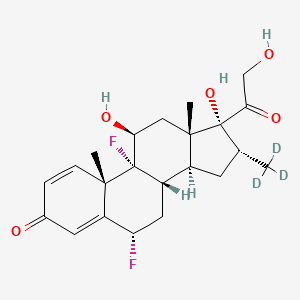

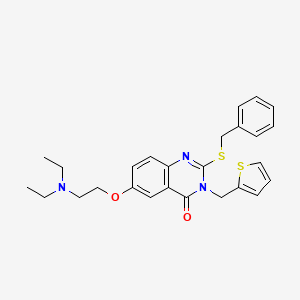
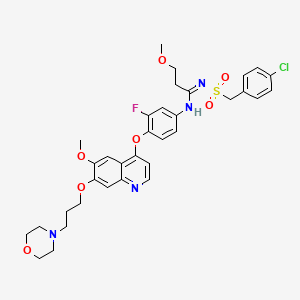
![6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one](/img/structure/B12408619.png)
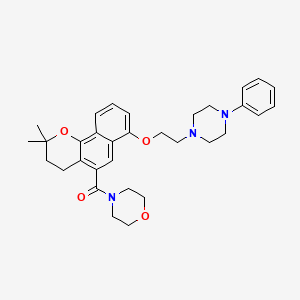
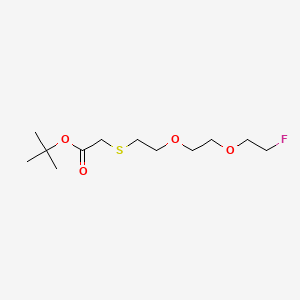
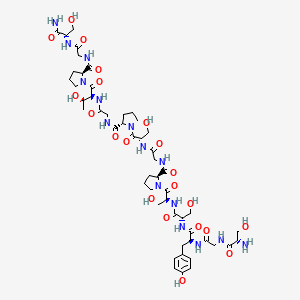


![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408645.png)
